Quinoline-4-carboxylic acid
Overview
Description
Quinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that features a quinoline ring system with a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
Quinoline-4-carboxylic acid has been identified as a potent inhibitor of various types of alkaline phosphatases . These include human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . Alkaline phosphatases play crucial roles in a variety of biological processes, including bone mineralization and the regulation of phosphate and calcium homeostasis.
Mode of Action
It’s known that the compound interacts with these enzymes, inhibiting their activity . This inhibition could be due to the compound binding to the active site of the enzymes, preventing them from catalyzing their respective reactions.
Result of Action
The inhibition of alkaline phosphatases by this compound can have various molecular and cellular effects. For instance, it has been shown to exhibit anti-tumor activity against L1210 leukemia and B16 melanoma . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Quinoline-4-carboxylic acid has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases . It interacts with enzymes such as human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . The nature of these interactions is inhibitory, with the compound acting to reduce the activity of these enzymes .
Cellular Effects
This compound has shown anti-tumor activity against L1210 leukemia and B16 melanoma . It influences cell function by inhibiting the growth of these cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, it binds to and inhibits the activity of alkaline phosphatases, which can lead to changes in cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound has been synthesized and evaluated for its inhibitory effects on alkaline phosphatases
Metabolic Pathways
It is known to interact with enzymes such as alkaline phosphatases , which play a role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline-4-carboxylic acid involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . Another method includes the Doebner reaction, which involves the multicomponent one-pot in situ reaction . These methods often utilize catalysts and specific reaction conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave-assisted processes and other green chemistry techniques, such as solvent-free reactions and the use of recyclable catalysts, are becoming more prevalent to meet industrial demands for sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
Quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Quinoline-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure without the carboxylic acid group.
Quinoline-2-carboxylic acid: Similar structure with the carboxylic acid group at the second position.
Quinolone: Contains a ketone group instead of a carboxylic acid group.
Uniqueness
Quinoline-4-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This positioning allows for unique interactions with biological targets and makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMSRUREDGBWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197567 | |
Record name | Quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored to light brown powder; [Alfa Aesar MSDS] | |
Record name | 4-Quinolinecarboxylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11225 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
486-74-8 | |
Record name | 4-Quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline-4-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINOLINE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6V42SQ9E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quinoline-4-carboxylic acid?
A1: The molecular formula of this compound is C10H7NO2, and its molecular weight is 173.17 g/mol. []
Q2: What spectroscopic data is available for this compound and its derivatives?
A2: Researchers commonly use various spectroscopic techniques to characterize these compounds, including:
- IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic stretching frequencies of carboxylic acid groups and aromatic C-H bonds. [, , , , , , , ]
- NMR Spectroscopy (1H NMR and 13C NMR): Offers detailed insights into the compound's structure by analyzing the chemical shifts and coupling patterns of hydrogen and carbon atoms. This data helps determine the positions of substituents on the quinoline ring and other structural features. [, , , , , , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and identification. [, , , , , , , ]
Q3: What are the common synthetic routes for this compound derivatives?
A3: Two main synthetic approaches are widely employed:
- Pfitzinger Reaction: Involves the condensation of isatin derivatives with various α-methyl ketones under basic conditions to yield quinoline-4-carboxylic acids. This method allows for the introduction of diverse substituents at different positions on the quinoline ring. [, , , , , , , , , ]
- Doebner Reaction: A three-component coupling reaction involving an aryl aldehyde, aniline, and pyruvic acid, leading to the formation of this compound derivatives. [, , , , ]
Q4: How does the solubility of this compound derivatives vary?
A4: Solubility is influenced by the nature and position of substituents on the quinoline ring. Some derivatives exhibit limited solubility in water, necessitating the use of organic solvents for synthesis and biological assays. [, ]
Q5: Can this compound derivatives act as ligands in metal complex formation?
A5: Yes, these compounds can function as ligands due to the presence of nitrogen atoms in the quinoline ring and carboxylate oxygen, which can coordinate with metal ions. This property allows the formation of various metal complexes with potential applications in different fields. []
Q6: What are the main biological activities reported for this compound derivatives?
A6: Research has demonstrated a wide range of biological activities for these compounds, including:
- Antimicrobial Activity: Several studies highlight the effectiveness of these derivatives against various bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria. [, , , , , , , ]
- Antimalarial Activity: Certain this compound derivatives have shown promising activity against the malaria parasite. []
- Anticancer Activity: Research suggests that some derivatives possess antiproliferative activity against various cancer cell lines, including leukemia, breast cancer, and colon cancer. [, , ]
- Antileishmanial Activity: Some compounds have demonstrated activity against Leishmania parasites, the causative agents of leishmaniasis. [, ]
- Alkaline Phosphatase Inhibition: Studies have identified potent inhibitors of alkaline phosphatases, enzymes involved in various physiological processes. []
Q7: How do structural modifications of this compound influence its biological activity?
A7: Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the quinoline ring affect the compound's biological activity.
- Substituents at position 2: Modifications at this position, such as the introduction of aryl or heteroaryl groups, have shown a significant impact on biological activity. [, , , ]
- Substituents at position 6: Introduction of various groups at this position, including halogens and alkyl groups, can modulate the compound's activity. [, , , ]
- Functional group modifications: Converting the carboxylic acid group to esters or amides can affect the compound's pharmacological properties, including its potency and pharmacokinetic profile. [, ]
Q8: What are the potential targets of this compound derivatives in biological systems?
A8: While the exact mechanisms of action for all derivatives are not fully understood, research suggests potential targets:
- DNA Gyrase: This bacterial enzyme is essential for DNA replication and is a target for some antibacterial quinoline derivatives. [, ]
- Plasmodium LDH: Lactate dehydrogenase (LDH) is an enzyme crucial for the malaria parasite's energy metabolism and is a potential target for antimalarial compounds. []
- EGFR Kinase: Epidermal growth factor receptor (EGFR) is a tyrosine kinase involved in cell growth and proliferation and is a target for some anticancer agents. []
- P-selectin: This cell adhesion molecule plays a role in inflammation and thrombosis, and its inhibition by quinoline derivatives has shown therapeutic potential in related conditions. []
Q9: How is computational chemistry employed in the study of this compound derivatives?
A9: Computational techniques play a vital role in various aspects of drug discovery and development:
- Molecular Docking: This method predicts the binding affinity and interactions of a compound with its target protein, aiding in the identification of potential inhibitors and understanding their mechanism of action. [, , , ]
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies correlate the structural features of a compound with its biological activity, enabling the prediction of the activity of novel derivatives and guiding the design of more potent and selective compounds. []
- ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, aiding in the selection of drug candidates with favorable pharmacokinetic profiles and safety profiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.